Cas no 64657-63-2 (Tyrosine, O-methyl-, methyl ester, hydrochloride)

Tyrosine, O-methyl-, methyl ester, hydrochloride is a chemically modified derivative of the amino acid tyrosine, featuring O-methylation and esterification of the carboxyl group, followed by hydrochloride salt formation. This compound is primarily utilized in organic synthesis and pharmaceutical research, where its protected functional groups enhance stability and reactivity in peptide coupling and other derivatization reactions. The hydrochloride salt improves solubility in polar solvents, facilitating handling in aqueous or mixed solvent systems. Its structural modifications make it a valuable intermediate for studying tyrosine-based biochemical pathways or developing novel bioactive molecules. The product is characterized by high purity and consistent performance in synthetic applications.
Tyrosine, O-methyl-, methyl ester, hydrochloride structure
64657-63-2 structure
Product Name:Tyrosine, O-methyl-, methyl ester, hydrochloride
CAS No:64657-63-2
MF:C11H16ClNO3
MW:245.702642440796
MDL:MFCD12911142
CID:4100025
PubChem ID:12364618
Update Time:2025-05-21

Tyrosine, O-methyl-, methyl ester, hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Tyrosine, O-methyl-, methyl ester, hydrochloride
    • methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride
    • METHYL (2S)-2-AMINO-3-(4-METHOXYPHENYL)PROPANOATE HCL
    • 4-Methoxy-DL-phenylalanine methyl ester HCl
    • 7479-01-8
    • methyl 2-amino-3-(4-methoxyphenyl)propanoate;hydrochloride
    • L-Tyrosine, O-methyl-, methyl ester, hydrochloride
    • O-Methyl-L-tyrosine methyl ester HCl
    • NSC-401573
    • SCHEMBL7301098
    • NSC401573
    • F97079
    • 64657-63-2
    • MDL: MFCD12911142
    • Inchi: 1S/C11H15NO3.ClH/c1-14-9-5-3-8(4-6-9)7-10(12)11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H
    • InChI Key: CDCIQNBPLQWUQS-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)C(N)CC1=CC=C(OC)C=C1.[H]Cl

Computed Properties

  • Exact Mass: 245.0818711Da
  • Monoisotopic Mass: 245.0818711Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 200
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.6Ų

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Additional information on Tyrosine, O-methyl-, methyl ester, hydrochloride

Tyrosine, O-methyl-, methyl ester, hydrochloride (CAS No. 64657-63-2)

Tyrosine, O-methyl-, methyl ester, hydrochloride (CAS No. 64657-63-2) is a synthetic compound that has gained significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of tyrosine, an essential amino acid that plays a crucial role in various biological processes, including protein synthesis and neurotransmitter production.

The O-methylation of tyrosine and the subsequent methyl esterification followed by hydrochloride formation result in a compound with unique chemical properties and potential therapeutic applications. The O-methyl group introduces steric hindrance and alters the electronic environment around the tyrosine molecule, which can influence its interactions with biological targets. The methyl ester group further modifies the compound's solubility and reactivity, making it more suitable for pharmaceutical formulations.

Recent studies have explored the potential of Tyrosine, O-methyl-, methyl ester, hydrochloride in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases such as Parkinson's disease. Research has shown that this compound can cross the blood-brain barrier and modulate dopaminergic pathways, which are critically involved in motor function and cognitive processes. By enhancing dopamine levels or protecting dopaminergic neurons from oxidative stress, this compound may offer a promising approach to managing symptoms and slowing disease progression.

In addition to its potential in neurodegenerative diseases, Tyrosine, O-methyl-, methyl ester, hydrochloride has been investigated for its anti-inflammatory properties. Inflammation is a key factor in many chronic conditions, including arthritis and cardiovascular diseases. Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and reduce oxidative stress, suggesting its potential as an adjunct therapy in these conditions.

The hydrochloride salt form of this compound enhances its stability and bioavailability, making it more suitable for oral administration. This is particularly important for developing effective drug delivery systems that can ensure consistent therapeutic effects over time. The hydrochloride salt also improves the solubility of the compound in aqueous environments, which is crucial for its absorption and distribution within the body.

From a synthetic chemistry perspective, the preparation of Tyrosine, O-methyl-, methyl ester, hydrochloride involves several well-defined steps. The initial step involves the O-methylation of tyrosine using an appropriate methylating agent such as dimethyl sulfate or methyl iodide. This is followed by esterification with methanol to form the methyl ester. Finally, the hydrochloride salt is generated by treating the intermediate with hydrogen chloride gas or a concentrated hydrochloric acid solution.

The purity and quality of Tyrosine, O-methyl-, methyl ester, hydrochloride are critical for its use in pharmaceutical applications. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to ensure that the final product meets stringent purity standards. These analytical techniques can detect impurities and confirm the structural integrity of the compound.

In conclusion, Tyrosine, O-methyl-, methyl ester, hydrochloride (CAS No. 64657-63-2) represents a promising compound with diverse therapeutic potentials. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in various medical fields. As ongoing studies continue to uncover new applications and mechanisms of action, this compound may play a significant role in advancing treatments for neurodegenerative diseases, inflammation-related conditions, and other health issues.

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